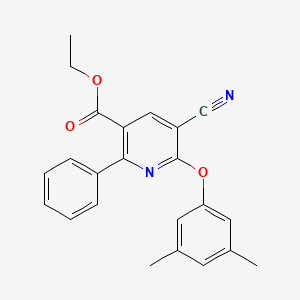![molecular formula C17H21FN2O2 B2887943 2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide CAS No. 2411193-39-8](/img/structure/B2887943.png)
2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was initially developed as an anti-cancer drug and has since been investigated for its potential in treating other conditions such as autoimmune disorders and viral infections. In
科学的研究の応用
2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide 43-9006 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by targeting multiple signaling pathways involved in tumor growth and angiogenesis. In addition, it has been investigated for its potential in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, as well as viral infections such as hepatitis B and C.
作用機序
2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide 43-9006 exerts its therapeutic effects by inhibiting multiple signaling pathways involved in tumor growth and angiogenesis. It targets the RAF/MEK/ERK pathway, which is commonly activated in cancer cells, as well as the VEGF receptor pathway, which is involved in angiogenesis. By inhibiting these pathways, 2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide 43-9006 can effectively suppress tumor growth and angiogenesis, leading to improved patient outcomes.
Biochemical and Physiological Effects:
2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide 43-9006 has been shown to have a range of biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce tumor angiogenesis. In addition, it has been shown to have immunomodulatory effects, which may be beneficial in treating autoimmune disorders. 2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide 43-9006 has also been shown to have anti-viral effects, making it a potential candidate for the treatment of viral infections.
実験室実験の利点と制限
2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied, with a large body of literature available on its therapeutic potential. However, there are also limitations to using 2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide 43-9006 in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. In addition, it can have variable effects depending on the cell type and tumor model used, making it important to carefully select appropriate experimental conditions.
将来の方向性
For the study of 2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide 43-9006 include combination therapy, developing more selective inhibitors, and further understanding its off-target effects.
合成法
The synthesis of 2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide 43-9006 involves a multi-step process that starts with the reaction of 2-fluorobenzylamine with 2-bromoacetophenone to form an intermediate product. This intermediate is then reacted with N-methylpentanamide to form the final product, 2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide 43-9006. The synthesis process has been optimized to improve the yield and purity of the final product, making it suitable for further studies.
特性
IUPAC Name |
2-(but-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-4-8-15(19-16(21)9-5-2)17(22)20(3)12-13-10-6-7-11-14(13)18/h6-7,10-11,15H,4,8,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTABMMQVPTZDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N(C)CC1=CC=CC=C1F)NC(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(but-2-ynamido)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

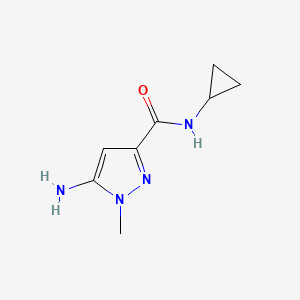


![4-(2,6-difluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887865.png)
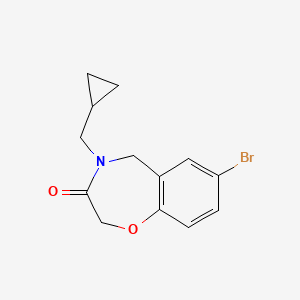

![3-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2887872.png)
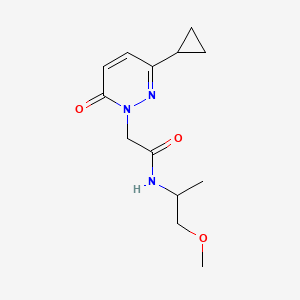
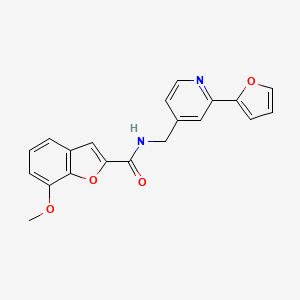
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2887876.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2887880.png)
![Methyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2887881.png)

